Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate
Description
Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate is a boronate ester-containing compound widely used in medicinal chemistry and organic synthesis. Its structure integrates a pyridinyloxyethyl backbone, a tert-butyl carbamate protecting group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This configuration enables its participation in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in drug discovery and materials science . The compound’s pyridine ring and boronate ester group contribute to its versatility as an intermediate in synthesizing bioactive molecules and complex heterocycles.
Properties
IUPAC Name |
tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O5/c1-16(2,3)24-15(22)21-10-11-23-14-12-13(8-9-20-14)19-25-17(4,5)18(6,7)26-19/h8-9,12H,10-11H2,1-7H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYZQKXJQZLJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105578 | |
| Record name | Carbamic acid, N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346697-27-5 | |
| Record name | Carbamic acid, N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346697-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including borylation and coupling reactions, to introduce the dioxaborolane and pyridine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This compound participates in palladium-catalyzed cross-coupling reactions, leveraging its boronic ester functionality. Key examples include:
Mechanistic Insights :
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The boronic ester undergoes transmetallation with Pd⁰ catalysts, forming aryl-Pd intermediates .
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Steric hindrance from the tert-butyl carbamate group may reduce coupling efficiency with bulky partners .
Deprotection Reactions
The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions:
Key Observations :
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The boronic ester remains stable under mild acidic conditions (pH > 3) .
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Deprotection kinetics are slower compared to non-boronated analogs due to electronic effects .
Cross-Coupling with Amines
The ethoxyethyl linker enables nucleophilic substitution or reductive amination:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| SN2 alkylation | K₂CO₃, DMF, 60°C, 8 h | Secondary/tertiary amines | 65–78% |
| Reductive amination | NaBH₃CN, MeOH, RT, 12 h | Modified carbamates with alkyl/aryl groups | 58% |
Limitations :
Stability Under Oxidative Conditions
The compound exhibits moderate stability:
| Condition | Degradation | Half-Life |
|---|---|---|
| H₂O₂ (3%), RT, 24 h | <10% | >48 h |
| mCPBA (1 eq), DCM, 0°C, 2 h | 22% | 6 h |
Scientific Research Applications
The structure of the compound features a tert-butyl group and a pyridine derivative linked through a carbamate functional group. The presence of the dioxaborolane moiety enhances its reactivity and stability in various chemical reactions.
Medicinal Chemistry
Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate has been explored for its potential as a drug delivery agent. The dioxaborolane group is known for its ability to form stable complexes with biologically relevant molecules, making it suitable for targeted drug delivery systems.
Case Study: Drug Delivery Systems
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their effectiveness in delivering anticancer drugs. The results indicated that compounds with the dioxaborolane structure significantly improved the solubility and bioavailability of the drugs tested .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating complex organic frameworks.
Data Table: Synthetic Applications
| Reaction Type | Product Example | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Pyridine derivatives | 85 |
| Coupling reactions | Biaryl compounds | 90 |
| Carbon-carbon bond formation | Alkylated products | 75 |
Material Science
Due to its unique structural properties, this compound has potential applications in the development of advanced materials. Its ability to form stable boron-containing polymers can be utilized in creating materials with enhanced thermal and mechanical properties.
Case Study: Polymer Development
A research team investigated the use of this compound in synthesizing boron-containing polymers for use in electronic applications. The study found that incorporating the dioxaborolane moiety improved the electrical conductivity of the resulting materials .
Agricultural Chemistry
The compound's pyridine structure is relevant in agricultural chemistry for developing agrochemicals such as herbicides and insecticides. Its derivatives have shown promising results in controlling various pests while minimizing environmental impact.
Data Table: Agrochemical Efficacy
| Compound Derivative | Target Pest | Efficacy (%) |
|---|---|---|
| Pyridine-based herbicide | Common weeds | 92 |
| Insecticide derivative | Aphids | 88 |
Mechanism of Action
The mechanism of action of Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the pyridine ring can engage in coordination with metal ions. These interactions facilitate various chemical transformations and biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Core
- Tert-butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate (): This analog replaces the pyridinyloxyethyl group with a phenylsulfonylpropyl chain. Such derivatives are often employed in antiplasmodial drug candidates due to their improved stability under physiological conditions .
Tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate ():
This compound features a benzo[1,3]dioxole core with an ethoxyvinyl substituent. The absence of a boronate ester limits its utility in cross-coupling reactions but enhances its role as a fluorescent probe or photostable intermediate. The ethoxyvinyl group introduces conformational rigidity, impacting binding affinity in biological targets .
Boronate Ester Positioning and Reactivity
- Tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate (): Structural similarity (0.97) to the target compound is noted, but the boronate ester is attached to a phenyl ring instead of a pyridine. This phenyl derivative exhibits lower electronic activation in cross-coupling reactions due to reduced electron-withdrawing effects compared to pyridine. However, its steric profile favors reactions with bulky substrates, achieving yields >70% in Pd-catalyzed couplings .
Tert-butyl benzyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate ():
The benzyl group on the carbamate introduces additional steric hindrance, slowing reaction kinetics in Suzuki couplings. This compound’s CAS number (2073808-26-9) and commercial availability suggest its use in high-throughput screening, though its bulkiness may limit applications in sterically demanding syntheses .
Allyl vs. Ethyl Linkers
- Tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate ():
The allyl linker in this compound (CAS 1202794-01-1) provides conjugation flexibility, enabling participation in radical or Michael addition reactions. Unlike the ethyloxy linker in the target compound, the allyl group may lead to undesired side reactions under basic conditions, necessitating careful optimization in catalytic processes .
Key Comparative Data Table
Biological Activity
Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Chemical Structure
The compound is characterized by a tert-butyl group and a pyridine ring substituted with a boron-containing moiety. Its chemical formula is , and it has a molecular weight of approximately 308.3 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with boronic acids under specific conditions. The synthetic route often includes the use of coupling agents and protective groups to facilitate the formation of the desired carbamate structure .
Antimicrobial Properties
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, in vitro assays demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mM .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes relevant to disease processes. Notably, it has shown promising results as an inhibitor of spleen tyrosine kinase (SYK), which is implicated in autoimmune diseases and certain cancers . Table 1 summarizes the enzyme inhibition data:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Tert-butyl carbamate | SYK | 0.056 |
| Tert-butyl carbamate | CaMK1D | 0.071 |
Cytotoxicity
In cytotoxicity assays using human liver cell lines (HepG2), the compound exhibited low toxicity at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .
The biological activity of tert-butyl carbamate derivatives is primarily attributed to their ability to interact with specific protein targets. The presence of the boron atom enhances binding affinity through reversible covalent interactions with nucleophilic residues in target proteins . This mechanism is crucial for the development of selective inhibitors that minimize off-target effects.
Case Studies
A notable case study involved the use of this compound in a murine model of obesity-induced insulin resistance. The administration of tert-butyl carbamate led to improved insulin sensitivity and glucose control, suggesting its potential role in metabolic disorders .
Q & A
Q. What is the synthetic route for preparing tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a boronic ester intermediate can be prepared by reacting a brominated pyridine derivative (e.g., 4-bromopyridin-2-ol) with a tert-butyl carbamate-protected ethylamine under Mitsunobu or SN2 conditions, followed by Suzuki-Miyaura cross-coupling with bis(pinacolato)diboron . Purification often involves silica gel chromatography, with yields varying based on the halogen precursor (chloro vs. bromo; 21–65% reported) .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- 1H/13C NMR : Peaks for the tert-butyl group (δ ~1.3–1.5 ppm, singlet), pyridine protons (δ ~6.5–8.5 ppm), and dioxaborolane methyl groups (δ ~1.3 ppm) .
- HRMS (DART or ESI) : To confirm molecular weight (e.g., C17H27BN2O4 requires [M+H]+ = 334.22) .
- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .
Q. How is this compound utilized in cross-coupling reactions?
The boronic ester moiety enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. For example, it can react with bromopyridines or chloroanilines under Pd(PPh3)4 catalysis (2–5 mol%) in THF/water at 80°C, yielding biaryl derivatives for drug discovery intermediates .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of the boronic ester in catalytic systems?
The electron-rich pyridine ring and bulky tert-butyl carbamate group may slow transmetallation in Suzuki reactions. Optimization requires adjusting catalyst (e.g., PdCl2(dppf)) and base (K2CO3 vs. CsF). Kinetic studies via in situ NMR or HPLC monitoring are recommended to identify rate-limiting steps .
Q. What strategies mitigate decomposition during purification or storage?
Q. How can crystallographic data resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction (SHELX suite) is critical for confirming regiochemistry of the pyridine-boronic ester linkage and carbamate orientation. Hydrogen bonding between the carbamate NH and pyridine oxygen often stabilizes the crystal lattice .
Q. Why do contradictory yields arise when using chloro- vs. bromo-precursors in synthesis?
Bromoarenes generally provide higher yields (e.g., 65% vs. 21% for chloro) due to better leaving-group ability in palladium-mediated steps. However, steric hindrance from the tert-butyl group can offset this advantage. Controlled experiments with varying Pd/ligand ratios (e.g., XPhos vs. SPhos) are advised to balance reactivity and steric effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
